1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate
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Overview
Description
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Ethyl Group: The ethyl group is attached through alkylation reactions.
Formation of the Carbamate Group: The N-cyclohexylcarbamate group is introduced through a reaction between the ethylated benzofuran and cyclohexyl isocyanate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at the positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylmethanol derivatives.
Scientific Research Applications
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, modulating their activity. The methoxy and carbamate groups may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
7-methoxybenzofuran: Lacks the ethyl and carbamate groups.
1-(benzofuran-2-yl)ethyl N-cyclohexylcarbamate: Similar structure but without the methoxy group.
Uniqueness
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate is unique due to the presence of both the methoxy and N-cyclohexylcarbamate groups, which may confer enhanced biological activity and specificity compared to its simpler analogs .
Properties
IUPAC Name |
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-cyclohexylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-12(22-18(20)19-14-8-4-3-5-9-14)16-11-13-7-6-10-15(21-2)17(13)23-16/h6-7,10-12,14H,3-5,8-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAGGRPZUCXXJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C(=CC=C2)OC)OC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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